Teluro de mercurio

Descripción general

Descripción

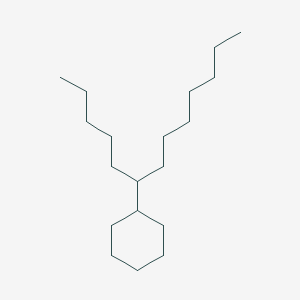

Mercury telluride is a binary chemical compound composed of mercury and tellurium It is a semi-metal related to the II-VI group of semiconductor materialsMercury telluride is known for its unique properties, including its role as a topological insulator, which was first discovered in 2007 .

Synthetic Routes and Reaction Conditions:

Bulk Growth: Mercury telluride can be synthesized from a melt of mercury and tellurium in the presence of high mercury vapor pressure.

Epitaxial Growth: This compound can also be grown epitaxially using methods such as sputtering or metalorganic vapor phase epitaxy.

Nanoparticles: Mercury telluride nanoparticles can be obtained via cation exchange from cadmium telluride nanoplatelets.

Industrial Production Methods:

Liquid-Phase Epitaxy (LPE): This method involves the growth of mercury telluride from a mercury-rich solution.

Chemical Pretreatment: Surface cleaning and preparation methods include etching in solutions of bromine, ammonium hydroxide, hydrofluoric acid, and hydrochloric acid.

Types of Reactions:

Reduction: The compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.

Common Reagents and Conditions:

Acids: Hydrobromic acid is commonly used to etch mercury telluride.

Ammonium Hydroxide: Effective in removing native oxides without leaving a surface layer of metallic tellurium.

Major Products:

Aplicaciones Científicas De Investigación

Mercury telluride has a wide range of applications in scientific research:

Optoelectronics: Used in the development of infrared detectors and focal plane arrays.

Quantum Dots:

Topological Insulators: As a topological insulator, mercury telluride has unique electronic properties that make it useful in advanced electronic applications.

Mecanismo De Acción

Target of Action

Mercury telluride primarily targets the Aquaporin-1 . Aquaporin-1 is a water-specific channel that provides the plasma membranes of red cells and kidney proximal tubules with high permeability to water .

Mode of Action

It has been observed that mercury telluride exhibits a low-frequency mode occurring at ∼108 (at 77 k) in hgte and hg-rich te . This feature is a combination phonon and acquires significant Raman (ir) activity as a consequence of a Fermi resonance with the TO phonon .

Biochemical Pathways

Mercury can undergo oxidation to mercuric mercury, which takes place via the catalase-hydrogen peroxide pathway . The mercury atom is able to diffuse down the cleft in the catalase enzyme to reach the active site where the heme ring is located .

Pharmacokinetics

It is known that mercury telluride nanoparticles can be synthesized with high monodispersivity with sizes up to ∼15 nm . This suggests that the size and shape of the nanoparticles could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that mercury poisoning can cause effects on brain functioning, resulting in irritability, shyness, tremors, changes in vision or hearing, and memory problems . Acrodynia, a type of mercury poisoning in children, is characterized by pain and pink discoloration of the hands and feet .

Action Environment

The action of mercury telluride can be influenced by environmental factors. For instance, by controlling the physical sizes of mercury telluride quantum dots, tunable emission at infrared wavelengths can be realized . This suggests that the environment, specifically the physical conditions, can influence the action, efficacy, and stability of mercury telluride.

Comparación Con Compuestos Similares

Cadmium Telluride: Another II-VI semiconductor material, cadmium telluride has a higher enthalpy of formation compared to mercury telluride.

Mercury Cadmium Telluride: This compound is a ternary alloy of mercury telluride and cadmium telluride, with tunable bandgap properties.

Mercury Selenide: Similar to mercury telluride, but with selenium instead of tellurium, mercury selenide has different electronic and optical properties.

Uniqueness:

Topological Insulator: Mercury telluride’s role as the first discovered topological insulator sets it apart from other similar compounds.

Electronic Properties: The weak bonds and low enthalpy of formation of mercury telluride contribute to its unique electronic properties, making it suitable for specific applications in optoelectronics and quantum computing.

Mercury telluride’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.

Propiedades

IUPAC Name |

tellanylidenemercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEXCCILEWFFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

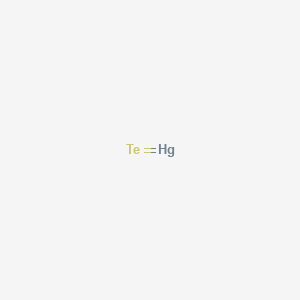

[Te]=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgTe | |

| Record name | mercury(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Mercury telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065245 | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid, insoluble in water; [MSDSonline] | |

| Record name | Mercuric telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12068-90-5 | |

| Record name | Mercury telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury telluride (HgTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of mercury telluride?

A1: The molecular formula for mercury telluride is HgTe. It has a molecular weight of 328.58 g/mol.

Q2: Is the stability of mercury telluride a concern in electronic devices?

A4: Yes, the high chemical reactivity of metals with mercury telluride poses a significant challenge []. This reactivity stems from the high solid-phase vapor pressure of mercury and the thermochemical stability of metal-tellurium compounds.

Q3: Can annealing impact the properties of mercury telluride?

A5: Yes, annealing can significantly alter the properties of HgTe. For instance, annealing cadmium mercury telluride (CMT) at 250°C can lead to lithium diffusion within the material, affecting its overall homogeneity [].

Q4: What makes mercury telluride's optical properties significant?

A6: Mercury telluride exhibits a remarkably high third-order nonlinear optic susceptibility []. This property, along with its picosecond response time, makes it a promising material for nonlinear optics applications.

Q5: What is unique about the electronic structure of mercury telluride?

A7: Unlike conventional semiconductors, mercury telluride is a zero-gap semiconductor []. This means its conduction and valence bands overlap, leading to unique electronic properties such as high electron mobility and unusual temperature dependence of conductivity.

Q6: How does temperature affect the electrical conductivity of mercury telluride?

A8: Pure mercury telluride exhibits an unusual minimum in its electrical conductivity between 30K and 50K []. This anomaly arises from the resonant scattering of electrons by optical phonons, a process unique to materials with an inverted band structure like HgTe.

Q7: What is the role of doping in HgTe?

A9: Doping can significantly alter the electrical properties of HgTe. For example, doping with acceptors can lead to anomalous n-type behavior at low temperatures []. This behavior is attributed to surface oxidation and can be modeled using a two-layer system.

Q8: How do nanocrystals of mercury telluride behave optically?

A10: Nanocrystalline mercury telluride exhibits quantum confinement effects, influencing its optical properties [, ]. The optical absorption, photoluminescence, and Raman scattering characteristics are dependent on both the crystalline size and the Hg/Te ratio within the nanocrystals.

Q9: What are some applications of cadmium mercury telluride (CMT)?

A11: CMT is highly valuable in infrared detection and imaging technologies [, , ]. Its tunable bandgap makes it suitable for detectors operating in various infrared spectral regions.

Q10: Can mercury telluride be used in transistor technology?

A13: Yes, npn cadmium mercury telluride transistors have been successfully fabricated []. These transistors operate at near-ambient temperatures, demonstrating the potential of HgTe for advanced electronic devices.

Q11: How is mercury telluride used in the development of topological insulators?

A14: Strained HgTe can host two types of surface electronic states: Dirac-like states near the Brillouin zone center and parabolic states farther out []. These states are crucial for the realization of topological insulators, promising materials for quantum computing and spintronics.

Q12: What are the potential applications of mercury telluride in terahertz technology?

A15: Mercury telluride exhibits a giant Faraday effect at terahertz frequencies []. This property, arising from the strong interaction between THz radiation and the material's plasma, makes it promising for developing broadband THz modulators and other components for future communication and imaging technologies.

Q13: Are there any applications of HgTe in quantum dot technology?

A16: Yes, colloidal mercury telluride quantum dots (HgTe QDs) show promise for photovoltaic applications, particularly in short-wave infrared (SWIR) detection []. They can be used to fabricate focal plane arrays with improved performance for applications like semiconductor inspection and chemical analysis.

Q14: Can thin films of mercury telluride be prepared?

A17: Yes, thin films of both cadmium mercury telluride (CMT) and mercury telluride (HgTe) can be prepared using various methods. One method involves electrochemical deposition from an aqueous bath, offering control over film thickness and composition [, ]. Another method utilizes plasma-enhanced chemical vapor deposition (PECVD), enabling epitaxial growth at significantly lower temperatures than traditional methods [, ].

Q15: How are high-quality cadmium mercury telluride (CMT) crystals grown?

A18: High-quality CMT crystals can be grown using techniques like molecular beam epitaxy (MBE) []. This method requires precise control over substrate temperature to achieve twin-free layers, which are crucial for optimal device performance.

Q16: What are the advantages of mercury-rich liquid phase epitaxy (LPE) for growing CMT?

A19: Mercury-rich LPE offers several advantages for growing CMT, including reduced melt wipe-off, lower impurity levels due to the high purity of mercury, better control over CdTe substrate etching, and the potential to grow both n- and p-type layers without annealing [].

Q17: What types of defects are commonly found in cadmium mercury telluride (CMT)?

A20: Vacancy-type defects are commonly observed in CMT [, ]. Annealing studies using positron annihilation spectroscopy have revealed the presence of these defects and their behavior at different temperatures.

Q18: How do impurities affect the properties of CMT?

A21: Impurities can significantly impact CMT's electrical and structural properties. For instance, lithium acts as a mobile impurity in CMT and can diffuse through the material, affecting its homogeneity, particularly after ion implantation [].

Q19: What is the Impurity Concentration Enhancement (ICE) effect observed in CMT?

A22: The ICE effect refers to the accumulation of impurities like Li, Na, K, Al, Ga, In, and Mn at the interface between CMT and CdTe layers during epitaxial growth []. This accumulation can significantly impact device performance and needs to be controlled during fabrication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

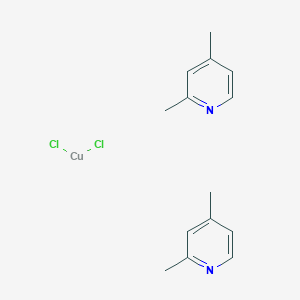

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)